(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,11-12,15H,5-10H2,(H,18,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNGVQPWHYBWLL-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=CC3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)/C(=C\C3CCOCC3)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719279 | |
| Record name | (2E)-2-[4-(Cyclopropanesulfonyl)phenyl]-3-(oxan-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745052-98-6 | |
| Record name | (2E)-2-[4-(Cyclopropanesulfonyl)phenyl]-3-(oxan-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid, with the CAS number 745052-98-6, is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a cyclopropylsulfonyl group and a tetrahydro-2H-pyran moiety, which may influence its interaction with various biological targets.
- Molecular Formula : C17H20O5S
- Molecular Weight : 336.403 g/mol
- Structure : The compound contains an acrylic acid backbone, which enhances its reactivity due to the presence of a double bond.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential applications in medicinal chemistry. Its unique structural features suggest interactions that could modulate pathways involved in inflammation, cancer, and neurological disorders.
The compound's sulfonyl group may enhance its ability to interact with specific proteins or enzymes, potentially leading to:
- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
- Anticancer properties : Through the modulation of pathways involved in cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Computational studies, including quantitative structure-activity relationship (QSAR) analyses, can predict the pharmacological effects based on the chemical structure. These studies indicate that variations in the cyclopropyl and tetrahydropyran groups can significantly influence biological activity.
Research Findings
Several studies have highlighted the potential of this compound:
- Anti-Cancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the exact mechanisms involved.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate potential benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms.
- Inflammation Modulation : The compound has shown promise in reducing markers of inflammation in vitro, suggesting a role in managing inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-cancer efficacy | Demonstrated cytotoxicity against breast cancer cells with IC50 values indicating significant potency. |
| Study 2 | Neuroprotection | Exhibited protective effects on neuronal cells exposed to oxidative stress. |
| Study 3 | Inflammation | Reduced TNF-alpha and IL-6 levels in activated macrophages, indicating anti-inflammatory properties. |
Comparison with Similar Compounds
Key Properties :
- Melting Point : 93–95°C .
- Applications : Primarily used as a pharmaceutical intermediate in the synthesis of bioactive molecules .
Comparison with Structurally Similar Compounds
Ethyl Ester Derivatives
Analysis :
- The ethyl ester derivative (CAS 745052-96-4) serves as a prodrug with enhanced lipophilicity compared to the carboxylic acid form, improving membrane permeability .
- Replacement of the sulfonyl group with a thioether (CAS 745052-95-3) reduces oxidative stability and hydrogen-bonding capacity, altering pharmacokinetics .
Propanoic Acid Analog
Analysis :
Tetrahydrofuran-Based Acrylates
Analysis :
Natural Acrylic Acid Derivatives
Analysis :
- Natural derivatives like trans-4-coumaric acid prioritize antioxidant activity via phenolic groups, contrasting with the synthetic sulfonylpyran motif of the target compound .
Key Findings and Implications
Structural Determinants of Function :
- The cyclopropylsulfonyl group enhances binding to sulfonylurea receptors or enzymes, critical in diabetes or inflammation pathways .
- The tetrahydro-2H-pyran ring improves metabolic stability compared to smaller heterocycles like tetrahydrofuran .
Pharmacokinetic Trade-offs :
- Ethyl esters (e.g., CAS 745052-96-4) offer better absorption but require hydrolysis to the active carboxylic acid form .
- The acrylic acid moiety (α,β-unsaturated carbonyl) may confer reactivity risks (e.g., Michael addition), necessitating careful toxicity profiling .
Industrial vs. Pharmaceutical Use :
- Simpler acrylates (e.g., tetrahydrofurfuryl acrylate) are prioritized for polymer chemistry, while sulfonylpyran derivatives are tailored for targeted drug design .
Q & A
Basic: What are the established synthetic routes for (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid?
Methodological Answer:
The synthesis typically involves:
- Heck Coupling : Reacting 4-(cyclopropylsulfonyl)benzaldehyde with a tetrahydro-2H-pyran-4-yl acetylene precursor under palladium catalysis to form the (E)-configured α,β-unsaturated ester. Subsequent hydrolysis with aqueous NaOH yields the acrylic acid derivative .
- Ester Hydrolysis : Starting from the corresponding methyl ester, saponification using lithium hydroxide in THF/water at 60°C achieves the carboxylic acid functionality. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .
Advanced: How can stereochemical integrity be ensured during synthesis, given the (E)-configuration of the acrylate group?
Methodological Answer:
- Chiral Catalysis : Use palladium catalysts with chiral ligands (e.g., BINAP) to enforce stereoselectivity during cross-coupling steps .
- Conformational Analysis : Confirm the (E)-configuration via NOESY NMR (absence of cross-peaks between the pyran and sulfonyl groups) or single-crystal X-ray diffraction (as demonstrated for structurally related acrylates in Acta Crystallographica studies) .
Basic: What analytical techniques are recommended for assessing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Retention time and peak symmetry indicate purity (>98%) .
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) should show characteristic signals: δ 7.8–7.6 ppm (aryl protons), δ 3.5–3.3 ppm (tetrahydropyran OCH₂), and δ 1.2–1.0 ppm (cyclopropyl CH₂) .
Advanced: What mechanistic role does the cyclopropylsulfonyl group play in modulating reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The sulfonyl group stabilizes negative charge in intermediates, facilitating nucleophilic aromatic substitution or Michael additions. Cyclopropane strain may enhance ring-opening reactions under basic conditions .
- DFT Studies : Computational modeling (e.g., B3LYP/6-31G*) can predict electrophilic regions, showing enhanced reactivity at the β-carbon of the acrylate due to conjugation with the sulfonyl group .
Basic: What pharmacological applications are associated with this compound?
Methodological Answer:
- Intermediate in Drug Development : Used to synthesize kinase inhibitors or anti-inflammatory agents. For example, its α,β-unsaturated acid moiety is a Michael acceptor in covalent inhibitor design .
- In Vitro Assays : Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., COX-2) at 10–100 µM concentrations in HEK293 or RAW264.7 cell lines .
Advanced: How can computational modeling optimize its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The tetrahydro-2H-pyran group shows hydrophobic interactions with Val523, while the sulfonyl group forms hydrogen bonds with Arg499 .
- MD Simulations : GROMACS simulations (AMBER force field) over 100 ns can assess conformational stability in aqueous environments, highlighting solvent-accessible regions for derivatization .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the acrylate group. Stability tests via HPLC over 6 months show <5% degradation under these conditions .
- Degradation Pathways : Hydrolysis of the sulfonyl group or photochemical [2+2] cycloaddition of the acrylate may occur. Monitor via LC-MS for m/z 336.409 (parent ion) and fragments at m/z 199 (cyclopropylsulfonyl loss) .
Advanced: How can data contradictions in reported bioactivity be resolved?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
